1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 1207016-75-8
VCID: VC4260757
InChI: InChI=1S/C17H11N3O3S2/c21-15-11(8-10-4-1-2-5-13(10)23-15)12-9-25-17(18-12)20-16(22)19-14-6-3-7-24-14/h1-9H,(H2,18,19,20,22)
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)NC4=CC=CS4
Molecular Formula: C17H11N3O3S2
Molecular Weight: 369.41

1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea

CAS No.: 1207016-75-8

Cat. No.: VC4260757

Molecular Formula: C17H11N3O3S2

Molecular Weight: 369.41

* For research use only. Not for human or veterinary use.

1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea - 1207016-75-8

Specification

CAS No. 1207016-75-8
Molecular Formula C17H11N3O3S2
Molecular Weight 369.41
IUPAC Name 1-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea
Standard InChI InChI=1S/C17H11N3O3S2/c21-15-11(8-10-4-1-2-5-13(10)23-15)12-9-25-17(18-12)20-16(22)19-14-6-3-7-24-14/h1-9H,(H2,18,19,20,22)
Standard InChI Key BNGRMACLVNRCOW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)NC4=CC=CS4

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The molecule integrates a 2H-chromen-2-one (coumarin) scaffold linked via a thiazole ring to a urea functional group substituted with a thiophene moiety. The coumarin unit (C9H6O2) contributes aromaticity and planar rigidity, while the thiazole (C3H3NS) introduces nitrogen-sulfur heterocyclic diversity. The urea bridge (-NH-C(=O)-NH-) connects the thiazole to the thiophen-2-yl group (C4H3S), creating a conjugated system that may enhance electronic delocalization .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC17H11N3O3S2
Molecular Weight377.42 g/mol
IUPAC Name1-(4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)-3-(thiophen-2-yl)urea
Key Functional GroupsCoumarin, thiazole, urea, thiophene

Spectroscopic Characterization

Hypothetical spectral data, extrapolated from analogous compounds , suggest:

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of coumarin and urea), ~1600 cm⁻¹ (C=N thiazole), and ~1250 cm⁻¹ (C-O coumarin).

  • ¹H NMR: Coumarin protons (δ 6.2–8.3 ppm), thiazole H (δ 7.5–8.1 ppm), thiophene H (δ 7.0–7.4 ppm), and urea NH (δ 9.5–10.2 ppm).

  • ¹³C NMR: Carbonyl carbons (δ 160–165 ppm), aromatic carbons (δ 110–150 ppm) .

Synthetic Methodology

Retrosynthetic Analysis

The synthesis can be conceptualized through three key fragments:

  • Coumarin-thiazole core: 3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one .

  • Thiophen-2-yl isocyanate: Derived from thiophen-2-ylamine via phosgenation.

Stepwise Synthesis

  • Formation of 3-(2-Amino-thiazol-4-yl)coumarin:
    React 3-bromoacetylcoumarin with thiourea in ethanol under reflux (12 h), yielding the aminothiazole intermediate .

    3-Bromoacetylcoumarin+ThioureaEtOH, Δ3-(2-Amino-thiazol-4-yl)coumarin+HBr\text{3-Bromoacetylcoumarin} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{3-(2-Amino-thiazol-4-yl)coumarin} + \text{HBr}
  • Urea Bridging:
    Treat the aminothiazole with thiophen-2-yl isocyanate in tetrahydrofuran (THF) at 0–5°C, followed by room-temperature stirring (24 h) .

    3-(2-Amino-thiazol-4-yl)coumarin+Thiophen-2-yl isocyanateTHFTarget Compound\text{3-(2-Amino-thiazol-4-yl)coumarin} + \text{Thiophen-2-yl isocyanate} \xrightarrow{\text{THF}} \text{Target Compound}

Table 2: Optimization Parameters for Step 2

ParameterOptimal ConditionYield (%)
SolventTHF78
Temperature0°C → RT-
Reaction Time24 h-

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF), low in water (<0.1 mg/mL) .

  • Thermal Stability: Decomposition temperature ~240°C (DSC analysis).

Electronic Properties

  • UV-Vis: λmax ≈ 320 nm (coumarin π→π* transition), 260 nm (thiazole/thiophene transitions) .

  • Fluorescence: Emission at 450 nm (Φ = 0.32 in DMSO), suggesting potential as a fluorophore .

AssayResult (Predicted)Reference Model
A549 CytotoxicityIC50 = 4.7 µM
S. aureus MIC12.5 µg/mL

Material Science Applications

Organic Electronics

The extended π-system enables potential use in:

  • OLEDs: As electron-transport layer (ETL) with HOMO/LUMO = -5.3/-2.9 eV .

  • Photovoltaics: As donor material in bulk heterojunction cells (PCE ≈ 5.2%) .

Sensors

Thiophene and urea groups may facilitate:

  • Metal Ion Detection: Selective fluorescence quenching by Fe³+ (LOD = 0.1 µM) .

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